Benzyl 2-amino-3-hydroxy-2-methylpropanoate
Overview
Description
Benzyl 2-amino-3-hydroxy-2-methylpropanoate is a chemical compound with a complex structure. It contains a total of 30 bonds, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .
Molecular Structure Analysis
The molecular structure of Benzyl 2-amino-3-hydroxy-2-methylpropanoate is complex, with a variety of bond types and functional groups. It includes a benzyl group, an amino group, a hydroxyl group, and a methylpropanoate group .Scientific Research Applications
Biocatalytic Transesterification Reactions
Benzyl 2-amino-3-hydroxy-2-methylpropanoate has been used in highly selective biocatalytic transesterification reactions . Acid anhydrides have been used to carry out the regioselective acylation of the primary hydroxyl group in this compound . Amongst different acid anhydrides used, butanoic anhydride was found to be the best acylating agent . Both acylation and deacylation reactions were highly selective and efficient yielding exclusively the monoacylated products in 70–88 % yields .
Reactions at the Benzylic Position
The compound can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization provided by the benzene ring .
Fungicidal Activity
A compound similar to Benzyl 2-amino-3-hydroxy-2-methylpropanoate, known as fenpicoxamid, has been studied for its fungicidal properties. While not exactly the same compound, the research on fenpicoxamid could provide insights into potential applications of Benzyl 2-amino-3-hydroxy-2-methylpropanoate in the field of fungicides.
Mechanism of Action
Mode of Action
The compound’s mode of action involves interactions with its targets, leading to changes in cellular processes. It has been observed that acid anhydrides have been used to carry out the regioselective acylation of primary hydroxyl group in benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate .
properties
IUPAC Name |
benzyl 2-amino-3-hydroxy-2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(12,8-13)10(14)15-7-9-5-3-2-4-6-9/h2-6,13H,7-8,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLHIWWZDNLZFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)OCC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-amino-3-hydroxy-2-methylpropanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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